H-gamma-Glu-4-abz-OH

Description

Nomenclature and Structural Context as a Gamma-Glutamyl Derivative

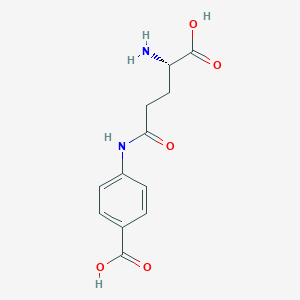

H-gamma-Glu-4-abz-OH is chemically known by its IUPAC name: 4-{[(4S)-4-amino-4-carboxybutanoyl]amino}benzoic acid. sigmaaldrich.comsigmaaldrich.com It is recognized by several synonyms, including γ-Glu-4-Abz-OH, this compound, and 4-[[(4S)-4-amino-4-carboxybutanoyl]amino]benzoic acid. cymitquimica.comchemimpex.com The compound's structure is that of a dipeptide derivative. nih.gov

Structurally, it is formed by the formal condensation of the gamma-carboxyl group (γ-carboxyl) of L-glutamic acid with the amino group of 4-aminobenzoic acid (4-Abz). nih.govchemicalbook.com This linkage forms a gamma-peptide bond (or isopeptide bond), which is distinct from the alpha-peptide bonds that constitute the backbone of proteins. google.com In a typical peptide bond, the alpha-carboxyl group of one amino acid links to the alpha-amino group of the next. The involvement of the side-chain carboxyl group of glutamic acid is a key structural feature of this molecule.

| Property | Data |

| IUPAC Name | 4-{[(4S)-4-amino-4-carboxybutanoyl]amino}benzoic acid sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 2643-70-1 chemimpex.coma2bchem.com |

| Molecular Formula | C12H14N2O5 chemimpex.coma2bchem.com |

| Molecular Weight | 266.25 g/mol chemimpex.coma2bchem.com |

| Synonyms | This compound, γ-Glu-4-Abz-OH, H-Glu(4-Abz-OH)-OH cymitquimica.comchemimpex.com |

Classification as a Non-Canonical Amino Acid Analogue

This compound is classified as a non-canonical amino acid (ncAA) analogue. Non-canonical amino acids are those not found among the 20 standard proteinogenic amino acids. researchgate.netbiorxiv.org This category includes hundreds of natural amino acids that serve functions in metabolism and signal transduction, as well as synthetic amino acids designed for specific research purposes. researchgate.netbiorxiv.org

The classification of this compound as an ncAA analogue stems from two primary features:

Inclusion of a Non-Proteinogenic Moiety : It contains 4-aminobenzoic acid (also known as PABA), which is not one of the canonical amino acids. nih.govhmdb.ca

Unconventional Linkage : The gamma-glutamyl bond is an atypical linkage not found in the primary backbone of proteins synthesized by ribosomal machinery. google.com

The use of such analogues allows researchers to create peptides with modified properties, such as enhanced stability against proteolytic degradation, altered conformation, or improved biological activity. iris-biotech.de

Historical and Current Significance in Peptide Chemistry and Enzyme Probing Research

The utility of gamma-glutamyl derivatives of p-aminobenzoic acid has been recognized for several decades. A 1978 study reported the synthesis of gamma-L-glutamyl-p-aminobenzoic acid as a substrate to assay the activity of the enzyme gamma-glutamyltranspeptidase (GGT) in blood serum. nih.gov Subsequent research in 1987 further detailed the synthesis of related N-(4-aminobenzoyl)-gamma-oligo (L-glutamic acid)s. epa.gov

In modern research, this compound and related structures hold significant value in two main areas:

Peptide Chemistry: The compound serves as a versatile building block in peptide synthesis. chemimpex.com Researchers incorporate it into peptide chains to create custom molecules for applications in biotechnology and drug development. chemimpex.com Its unique structure can influence the peptide's interaction with biological systems, making it a candidate for designing bioactive peptides with specific functions. chemimpex.com

Enzyme Probing Research: A primary application of this compound is in the study of enzymes that recognize and cleave gamma-glutamyl bonds.

Gamma-Glutamyl Transpeptidase (GGT): This enzyme catalyzes the transfer of a gamma-glutamyl moiety from a donor, like glutathione (B108866), to an acceptor molecule. frontiersin.orgnih.gov GGT can hydrolyze the gamma-glutamyl bond in substrates like this compound, making the compound a useful tool for assaying GGT activity. nih.gov A study demonstrated a strong correlation between results from a new assay using gamma-L-glutamyl-p-aminobenzoic acid and the older method using gamma-L-glutamyl-p-nitroanilide. nih.gov

Gamma-Glutamyl Hydrolase (GGH): GGH is an enzyme that specifically cleaves gamma-glutamyl bonds, often in folylpoly-gamma-glutamates. nih.govgenome.jp The enzyme can act on the polyglutamates of the folate breakdown product N-(4-aminobenzoyl)-L-glutamate (pABA-Glu), a structure closely related to this compound. genome.jp

Development of Fluorescent Probes: The 4-aminobenzoyl (Abz) group is inherently fluorescent. nih.gov This property is exploited to create fluorogenic substrates for proteases. chemimpex.comnih.gov The Abz group can act as a fluorescent donor in Förster Resonance Energy Transfer (FRET) peptides. When the peptide is intact, a quencher molecule positioned elsewhere in the sequence suppresses the Abz fluorescence. Upon enzymatic cleavage of a specific bond (like a gamma-glutamyl bond), the donor and quencher are separated, resulting in an observable fluorescent signal. nih.gov For example, a fluorogenic substrate for GGH, Abz-Glu-γ-Glu-γ-Tyr(NO2), was synthesized to provide detailed kinetic data on the enzyme's hydrolytic reaction. nih.gov This demonstrates the critical role of the Abz-Glu moiety in designing sensitive enzyme assays.

| Research Area | Application of this compound and Related Structures | Key Findings |

| Peptide Synthesis | Used as a building block for custom peptides. chemimpex.com | Incorporation can enhance biological interactions and create bioactive peptides for drug design. chemimpex.com |

| Enzyme Assays | Substrate for gamma-glutamyl transpeptidase (GGT). nih.gov | Provides a readily soluble and less toxic alternative for assaying GGT activity in biological samples. nih.gov |

| Enzyme Kinetics | Component of fluorogenic substrates for gamma-glutamyl hydrolase (GGH). nih.gov | The Abz group serves as a fluorescent donor in FRET probes, allowing for continuous monitoring of enzyme activity. nih.gov |

| Bioconjugation | Valuable for bioconjugation techniques. chemimpex.com | Allows for the attachment of biomolecules to surfaces or other molecules to study protein interactions. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[[(4S)-4-amino-4-carboxybutanoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRFSOHHKVLCCY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Academic Applications

Solution-Phase Synthetic Routes for H-gamma-Glu-4-abz-OH and its Analogues

Solution-phase synthesis offers a versatile platform for the production of this compound and its derivatives. A notable method involves the use of the phthaloyl protecting group to synthesize gamma-L-glutamyl-p-aminobenzoic acid, which is lauded for its low toxicity and high solubility. nih.gov This approach provides a practical route to obtaining the target compound.

Further research has demonstrated the synthesis of N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s, containing two to six glutamic acid residues, in a solution-phase approach. colab.ws This method utilizes Nα-Boc and α-Bzl protecting groups with isobutyl-chlorocarbonate activation. colab.ws Key steps in this synthesis include the coupling of γ-oligo(α-benzyl l-glutamate) benzyl (B1604629) esters with N-(4-benzyl-oxycarbonylaminobenzoyl)-l-glutamic acid α-benzyl ester, followed by catalytic hydrogenolysis to yield the final products. colab.ws

Analogues of this compound have also been synthesized using solution-phase techniques. For instance, phosphinic acid pseudopeptides analogous to glutamyl-γ-glutamate have been prepared. researchgate.net These syntheses can be challenging due to the stringent conditions required for the formation of the C-P-C bond. researchgate.net

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, and this compound is readily integrated into these workflows. researchgate.net SPPS allows for the efficient and rapid synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process at each step. peptide.com

Strategic Incorporation as a Building Block in Peptide Constructs

This compound serves as a crucial building block in the creation of custom peptides with specific biological functions. chemimpex.com In SPPS, amino acids are sequentially added to a growing peptide chain on a solid support. peptide.com The use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups is standard practice. creative-proteomics.com For instance, Fmoc-4-Abz-OH is a commercially available derivative suitable for Fmoc-based SPPS. sigmaaldrich.comscientificlabs.co.uk This allows for the precise placement of the 4-aminobenzoyl (Abz) moiety within a peptide sequence, which can be critical for its intended function.

The versatility of this compound extends to its use in creating bioactive peptides with potential therapeutic applications, including anti-inflammatory and anti-cancer properties. chemimpex.com

Utilization in the Generation of Chemically Modified Peptides

The incorporation of non-canonical amino acids like this compound is a key strategy for producing chemically modified peptides with enhanced properties. researchgate.net These modifications can improve peptide stability, alter biological activity, or introduce novel functionalities. researchgate.netgenscript.com

For example, the synthesis of peptides containing a γ-glutamyl isopeptide bond can be achieved using SPPS. nih.gov This is particularly relevant for studying enzymes like γ-Glutamyl hydrolase, which specifically cleaves such bonds. nih.gov The ability to incorporate this compound and its analogs into peptide chains allows researchers to create specific substrates and inhibitors for these enzymes.

Furthermore, methods exist for the selective modification of peptides after synthesis. google.com By using orthogonal protecting group strategies, specific residues can be deprotected and functionalized while the rest of the peptide remains protected. google.com This allows for the introduction of various chemical groups, further expanding the diversity of chemically modified peptides that can be generated.

Design and Synthesis of Fluorophore-Quencher Systems Incorporating this compound

The aminobenzoic acid component of this compound makes it a valuable component in the design of fluorophore-quencher systems for use in biochemical assays. nih.gov These systems are often based on the principle of Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule (quencher). nih.govnih.gov

Fluorescent Labeling Techniques for Research Probes

This compound and its derivatives can be used to create fluorescently labeled probes for biological imaging and detection. chemimpex.com The 4-aminobenzoic acid (ABA) moiety itself can act as a fluorescent label. researchgate.netsfrbm.org For example, a method has been developed for the determination of major oxidized amino acids by derivatizing them with p-aminobenzoic acid, which acts as a fluorescence reagent, followed by HPLC analysis. sfrbm.org

In the context of FRET probes, the aminobenzoyl (Abz) group can serve as the fluorophore. For instance, a fluorogenic substrate for γ-glutamyl hydrolase was synthesized with an N-terminal o-aminobenzoyl (Abz) group and a C-terminal 3-nitrotyrosine (B3424624) quenching moiety. nih.gov Cleavage of the peptide bond by the enzyme separates the fluorophore and quencher, leading to an increase in fluorescence. nih.gov

Modifications for Enhanced Spectroscopic Properties in Biochemical Assays

Modifications to fluorophore-quencher systems incorporating this compound can be made to enhance their spectroscopic properties for improved performance in biochemical assays. The choice of fluorophore and quencher is critical for achieving a high signal-to-background ratio. nih.gov

For instance, replacing an N-Me-pAB fluorophore with an o-aminobenzoyl (Abz) group in a fluorogenic substrate extended the useful concentration range and provided better sensitivity with a larger fluorescent signal. nih.gov This is because the strong absorbance of the N-Me-pAB moiety can lead to an inner filter effect at higher concentrations, reducing the observed fluorescence. nih.gov

The design of such probes often involves a recognition unit that interacts with a specific analyte, leading to a change in the fluorescent signal. acs.org The general structure of these probes includes the fluorophore, the recognition unit, and often a linker. acs.org The development of these activatable probes, where fluorescence is "turned on" upon target binding, is a key strategy for improving the sensitivity and specificity of in vivo imaging. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Synonyms | H-Glu(4-Abz-OH)-OH, H-L-Glu(4-Abz-OH)-OH | chemimpex.com |

| CAS Number | 2643-70-1 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C12H14N2O5 | chemimpex.com |

| Molecular Weight | 266.25 | chemimpex.com |

| Appearance | White to off-white solid | chemimpex.com |

| Purity | ≥ 98% (NMR) | chemimpex.com |

| Melting Point | 230 - 232 °C | chemimpex.com |

| Optical Rotation | [a]D20 = 13 ± 1 º (C = 4 in 5% Sodium Carbonate) | chemimpex.com |

| Storage Temperature | 0 - 8 °C | chemimpex.com |

| IUPAC Name | 4-{[(4S)-4-amino-4-carboxybutanoyl]amino}benzoic acid | sigmaaldrich.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| γ-Glutamyl-4-aminobenzoic acid |

| N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s |

| γ-oligo(α-benzyl l-glutamate) benzyl esters |

| N-(4-benzyl-oxycarbonylaminobenzoyl)-l-glutamic acid α-benzyl ester |

| Glutamyl-γ-glutamate |

| Fmoc-4-Abz-OH |

| 4-(Fmoc-amino)benzoic acid |

| N-Me-pAB |

| o-aminobenzoyl (Abz) |

| 3-nitrotyrosine |

| p-aminobenzoic acid (ABA) |

| Boc-protected o-aminobenzoic acid |

| N-Abz-Glu·TFA |

| Glu-γ-Tyr(NO2)·Et3N |

| 4,4-difluoroglutamate |

| N-phtaloyl-l-glutamic acid anhydride |

| S-methylcysteine |

| N-phtaloyl-γ-glutamyl-S-methyl-l-cysteine |

| Glutathione (B108866) (γ-glutamylcysteinylglycine, GSH) |

| Nα-Boc-α-Bzl |

| isobutyl-chlorocarbonate |

| Nα-Boc-α-Bzl |

| N-(t-butoxycarbonyl)-l-glutamic acid α-benzyl ester |

H Gamma Glu 4 Abz Oh As a Mechanistic Biochemical Probe

Application in Enzyme Kinetics and Assay Development

The primary application of H-gamma-Glu-4-abz-OH derivatives is in the development of sensitive assays for proteolytic enzymes. By incorporating this molecule into a larger peptide sequence along with a quenching molecule, researchers can create powerful tools for studying enzyme kinetics.

Internally Quenched Fluorogenic (IQF) substrates are synthetic peptides designed to measure enzyme activity. nih.gov These molecules contain two key components: a fluorophore (a fluorescent group) and a quencher, which are positioned at different points along the peptide sequence. nih.govlistlabs.com The principle of their operation is based on the proximity of these two moieties. When the peptide substrate is intact, the quencher is close enough to the fluorophore to suppress its fluorescence emission through a process known as Fluorescence Resonance Energy Transfer (FRET). interchim.fr

When a specific protease recognizes and cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation eliminates the quenching effect, leading to a measurable increase in fluorescence. listlabs.combachem.com The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis, allowing for the continuous and real-time monitoring of enzyme activity. frontiersin.org This method is highly sensitive and is a cornerstone of modern enzyme assay development. listlabs.com

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores—a donor fluorophore and an acceptor molecule. 101.200.202nih.gov This process is highly dependent on the distance between the donor and acceptor, typically occurring when they are within 1 to 10 nanometers of each other. bachem.comlibretexts.org In conjugates derived from this compound, the 2-aminobenzoyl (Abz) group functions as the donor fluorophore. sci-hub.senih.gov

To create a functional FRET substrate, the Abz group is paired with a suitable acceptor, or quencher. Common quenchers for Abz include 3-nitrotyrosine (B3424624) (Tyr(NO₂)) and 2,4-dinitrophenol (B41442) (Dnp). frontiersin.orgsci-hub.sersc.org In an intact peptide substrate, the Abz donor is excited by an external light source (e.g., at 320 nm). sci-hub.se Due to its proximity to the quencher, the excited-state energy of the Abz group is transferred directly to the acceptor molecule without the emission of a photon. interchim.fr When a target enzyme cleaves the peptide backbone, the donor and quencher are physically separated. This separation disrupts FRET, causing the donor's energy to be released as fluorescent light (e.g., at 420 nm), which can be detected and quantified. sci-hub.se

| Donor (Fluorophore) | Acceptor (Quencher) | Excitation (nm) | Emission (nm) | Reference |

| 2-Aminobenzoyl (Abz) | 3-Nitrotyrosine (Tyr(NO₂)) | ~320 | ~420 | sci-hub.se |

| 2-Aminobenzoyl (Abz) | 2,4-dinitrophenol (Dnp) | ~320 | ~420 | rsc.org |

| EDANS | DABCYL | ~340 | ~490 | frontiersin.org |

| Tryptophan (Trp) | Dansyl | ~280 | ~350 | nih.gov |

| 5-Carboxyfluorescein (Fam) | QXL 520 | ~492 | ~517 | nih.gov |

This table presents examples of FRET pairs commonly used in designing fluorogenic enzyme substrates.

To ensure accurate and reliable kinetic data, fluorogenic assays must be carefully optimized. A critical parameter is the substrate concentration. mdpi.com The relationship between reaction rate and substrate concentration is described by Michaelis-Menten kinetics, which helps determine the substrate concentration at which the enzyme functions most efficiently (Vmax) and the substrate concentration required to achieve half of that maximum velocity (Km). nih.gov

For optimal assay sensitivity, the substrate concentration should not be a limiting factor in the reaction. nih.gov Researchers typically use a substrate concentration that is slightly above the determined Km value. nih.gov This ensures that the reaction rate is proportional to the enzyme concentration, allowing for sensitive detection of enzyme activity. rsc.org However, using excessively high substrate concentrations can lead to problems such as the "inner filter effect," where the substrate absorbs the excitation or emission light, leading to an underestimation of the true fluorescence signal. oup.comacs.org Therefore, careful optimization of substrate concentration is essential for maximizing assay sensitivity and obtaining meaningful kinetic parameters. mdpi.comoup.com

Role in Bioconjugation Techniques for Probing Molecular Interactions

Bioconjugation is the process of chemically linking two molecules to form a new complex with combined functionalities. This compound is an ideal building block for creating probes through bioconjugation to investigate molecular interactions, particularly between proteases and their substrates.

By synthesizing a longer peptide sequence that contains a specific enzyme recognition site and incorporating the this compound moiety at one end and a quencher at the other, a highly specific probe is created. nih.govhzdr.de This customized substrate can then be introduced into a complex biological sample, such as cell lysate or plasma. nih.govgoogle.com The cleavage of the probe, signaled by an increase in fluorescence, indicates the presence and activity of the target protease. This technique allows for the specific detection and quantification of enzyme activity, providing a powerful method for probing the molecular interactions between an enzyme and its substrate within a biological context. rsc.org

Utility in Investigating Structure-Activity Relationships (SAR) of Peptidomimetics

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. wikipedia.org They involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. wikipedia.orgdrugdesign.org Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability or potency. nih.gov

Fluorogenic substrates built from this compound are invaluable tools for SAR studies of peptidomimetics targeting proteases. Researchers can synthesize a library of peptidomimetic substrates where specific amino acids or chemical groups are systematically altered. nih.gov By using a fluorogenic assay, the kinetic parameters (kcat and Km) for the cleavage of each variant by the target enzyme can be rapidly determined. hzdr.de Comparing the enzymatic activity across the series of modified substrates reveals which structural features are critical for enzyme recognition and catalysis. hzdr.denih.gov This information provides deep insight into the topography of the enzyme's active site and guides the rational design of more potent and selective enzyme inhibitors or activators. nih.govsci-hub.st

Enzymatic Interactions and Catalytic Mechanism Elucidation

H-gamma-Glu-4-abz-OH as a Substrate for Gamma-Glutamyl Hydrolase (GH)

Gamma-glutamyl hydrolase (GH) is a crucial enzyme in folate metabolism, responsible for hydrolyzing the poly-γ-glutamate chains of folate cofactors. nih.govuniprot.org The development of fluorogenic substrates based on the this compound framework has enabled detailed kinetic analysis of GH activity. nih.gov

Steady-State Kinetic Parameters for GH-Catalyzed Hydrolysis

A continuous fluorescence assay utilizing an internally quenched fluorogenic substrate, Abz-Glu-γ-Glu-γ-Tyr(NO₂), has been pivotal in determining the steady-state kinetic parameters for its hydrolysis by GH. nih.gov In this system, the fluorescence of the o-aminobenzoyl (Abz) group is quenched by a C-terminal 3-nitrotyrosine (B3424624) (Tyr(NO₂)) moiety. nih.gov Enzymatic cleavage of the Glu-γ-Glu bond separates the fluorophore and quencher, resulting in an observable increase in fluorescence. nih.gov

This assay revealed that the hydrolysis of these substrates follows Michaelis-Menten kinetics. nih.govacs.org The kinetic constants for the hydrolysis of the non-fluorinated substrate by rat GH were determined as follows:

| Parameter | Value |

| Km | 1.8 ± 0.3 µM |

| kcat | 1.4 ± 0.1 s⁻¹ |

| kcat/Km | 0.78 µM⁻¹s⁻¹ |

| Table 1: Steady-state kinetic parameters for the hydrolysis of Abz-Glu-γ-Glu-γ-Tyr(NO₂) by rat GH. Data sourced from Alexander et al. (2008). nih.govacs.org |

Transient Kinetic Studies and Identification of Reaction Intermediates

Transient kinetic studies using stopped-flow fluorescence spectroscopy have provided definitive evidence for the formation of a reaction intermediate during GH-catalyzed hydrolysis. nih.gov When GH was rapidly mixed with the substrate Abz-Glu-γ-Glu-γ-Tyr(NO₂), a rapid "burst" of fluorescence was observed, followed by a slower, steady-state rate. nih.govacs.org

Impact of Chemical Modifications (e.g., Fluorine Substitution) on GH Activity

To investigate the electronic effects on catalysis, a derivative of the substrate, Abz-4,4-F₂Glu-γ-Glu-γ-Tyr(NO₂), was synthesized, incorporating a 4,4-difluoroglutamate residue adjacent to the scissile bond. nih.gov The introduction of electron-withdrawing fluorine atoms significantly impacts the enzymatic hydrolysis. fu-berlin.defu-berlin.de

Steady-state kinetic analysis of the fluorinated substrate revealed a significant decrease in the rate of hydrolysis, which was primarily attributed to a substantial, approximately 15-fold, increase in the Michaelis constant (Km). acs.orgnih.gov

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Abz-Glu-γ-Glu-γ-Tyr(NO₂) | 1.8 ± 0.3 | 1.4 ± 0.1 | 0.78 |

| Abz-4,4-F₂Glu-γ-Glu-γ-Tyr(NO₂) | 28 ± 5 | 0.73 ± 0.08 | 0.026 |

| Table 2: Comparison of steady-state kinetic parameters for the hydrolysis of non-fluorinated and fluorinated substrates by rat GH. Data sourced from Alexander et al. (2008). nih.govacs.org |

Proposed Mechanisms of GH-Catalyzed Isopeptide Hydrolysis

GH is a cysteine peptidase that operates via a catalytic mechanism involving a cysteine residue as the nucleophile. ebi.ac.ukrcsb.org The kinetic data gathered using this compound-based substrates supports a two-step hydrolytic mechanism involving the formation of a covalent acyl-enzyme intermediate. nih.gov

The proposed mechanism is as follows:

Acylation: The active site cysteine (Cys110 in human GH) attacks the gamma-carbonyl carbon of the substrate's scissile isopeptide bond. ebi.ac.ukrcsb.org This forms a tetrahedral intermediate which then collapses to release the C-terminal portion of the substrate and forms a covalent acyl-enzyme intermediate. ebi.ac.uk This step corresponds to the rapid burst phase observed in transient kinetic studies. nih.gov

Deacylation: A water molecule, activated by a nearby histidine residue (His220 in human GH), attacks the acyl-enzyme intermediate. ebi.ac.uk This hydrolyzes the intermediate, releasing the N-terminal product and regenerating the active enzyme. ebi.ac.uk This step is the slower, rate-limiting phase of the reaction. nih.govacs.org

The significant increase in Km upon fluorine substitution suggests that the electron-withdrawing nature of the fluorine atoms may destabilize the transition state for substrate binding or the formation of the initial enzyme-substrate complex. acs.org

Probing Proteolytic Enzyme Specificity and Function

Derivatives of this compound have also proven valuable in studying other proteases, such as Cathepsin X.

Cathepsin X Activity Profiling Using this compound-Based Substrates

Cathepsin X is a cysteine carboxypeptidase with unique substrate specificity. rndsystems.com Its activity can be effectively profiled using specifically designed, intramolecularly quenched fluorogenic substrates. d-nb.infofortunejournals.complos.org A commonly used substrate for this purpose is Abz-Phe-Glu-Lys(Dnp)-OH. d-nb.infonih.gov

In this substrate, the fluorescence of the N-terminal aminobenzoyl (Abz) group is quenched by a C-terminal dinitrophenyl (Dnp) group. d-nb.infofortunejournals.com Upon cleavage of the peptide by Cathepsin X, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This allows for the continuous monitoring of enzyme activity. plos.org This method has been employed to measure Cathepsin X activity in various biological samples, including cell lysates and tissue extracts, aiding in the investigation of its role in physiological and pathological processes such as neuroinflammation and cancer. d-nb.infofortunejournals.comnih.govfrontiersin.org

Investigations of Furin and Proprotein Convertase Cleavage Specificity

Proprotein convertases (PCs) are a family of serine endoproteases that activate a wide variety of precursor proteins in the secretory pathway by cleaving at specific basic amino acid motifs. plus.ac.at Furin, a well-characterized member of this family, recognizes the consensus cleavage site Arg-X-(Lys/Arg)-Arg↓. neb.com The precise determination of cleavage efficiency and substrate specificity is crucial for understanding their biological roles and for designing specific inhibitors.

Intramolecularly quenched fluorogenic substrates incorporating an aminobenzoyl (Abz) fluorophore have been pivotal in these investigations. In these constructs, the Abz group serves as the fluorescent donor, and its fluorescence is quenched by a suitable acceptor, such as a 3-nitrotyrosine (Tyr(3-NO2)) residue, placed elsewhere in the peptide sequence. nih.govnih.gov Enzymatic cleavage of the peptide backbone separates the donor and acceptor, leading to a quantifiable increase in fluorescence that directly correlates with the rate of hydrolysis.

For instance, a fluorogenic substrate, (o-aminobenzoyl)-Lys-Glu-Arg-Ser-Lys-Arg-Ser-Ala-Leu-Arg-Asp-(3-nitro)Tyr-Ala, was synthesized to study the kinetics of human PC1 and furin. nih.govnih.gov Both enzymes were found to cleave this substrate specifically at the intended Arg-Ser bond. nih.govresearchgate.net Kinetic analysis revealed distinct efficiencies for each enzyme, highlighting differences in their catalytic activity. nih.gov

Table 1: Kinetic Parameters for Fluorogenic Substrate Cleavage by PC1 and Furin Data derived from studies using an (o-aminobenzoyl)-containing peptide substrate.

| Enzyme | Km (µM) | Vmax (µM/h) |

|---|---|---|

| Human PC1 | 17 | 6.4 |

| Human Furin | 30 | 18 |

Further studies have used similar fluorogenic peptides to compare the catalytic efficiencies of different PCs. For example, the cleavage of a substrate based on the human SARS Coronavirus S-protein (QSARS-4) by furin, PC5, and PC7 was evaluated. nih.gov The results demonstrated that furin was the most potent enzyme for this particular substrate, followed by PC5, while PC7 showed very poor efficiency. nih.gov Such comparative studies are essential for identifying which proprotein convertases are likely responsible for processing specific viral or cellular proteins. nih.gov

Table 2: Catalytic Efficiency of Proprotein Convertases on QSARS-4 Fluorogenic Substrate

| Enzyme | kcat/Km (µM-1h-1) | Relative Efficiency |

|---|---|---|

| Furin | 92.4 | 100% |

| PC5 | 38.5 | ~42% |

| PC7 | 3.8 | ~4% |

These investigations underscore the power of Abz-containing fluorogenic substrates in dissecting the subtle differences in specificity and activity among closely related enzymes like the proprotein convertases.

Analysis of Gamma-Glutamyltranspeptidase (CapD) from Bacillus anthracis

Bacillus anthracis, the bacterium responsible for anthrax, protects itself from the host's immune system with a capsule made of poly-γ-D-glutamate (PDGA). nih.govmdpi.com The enzyme CapD is a γ-glutamyltranspeptidase that plays a critical role in this defense mechanism by covalently anchoring the PDGA capsule to the peptidoglycan of the bacterial cell wall. nih.govnih.gov CapD performs this function by cleaving the γ-glutamyl peptide bonds within the capsule and transferring the glutamyl moiety to an acceptor on the cell wall. uniprot.orgnih.govnih.gov

To study the catalytic activity of CapD, researchers have developed specialized fluorogenic substrates. One such substrate is an Abz-[γ-D-Glu]10-Dnp construct, which consists of a decamer of γ-D-glutamate with an N-terminal ortho-aminobenzoyl (Abz) fluorophore and a C-terminal 2,4-dinitrophenyl (Dnp) quencher. nih.gov Incubation of this substrate with purified CapD results in its cleavage, leading to an increase in fluorescence that serves as a direct measure of the enzyme's hydrolytic activity. nih.gov

CapD is a two-substrate enzyme, and its activity can be influenced by the presence of acceptor molecules. bhsai.org In the absence of its physiological acceptor (the amino group of meso-diaminopimelic acid in the peptidoglycan), CapD can use water as a nucleophile, resulting in simple hydrolysis of the PDGA. nih.gov However, the transpeptidation reaction is significantly enhanced in the presence of certain amino acids, which can act as alternative acceptor substrates. bhsai.org

Structural and biochemical studies have provided a mechanistic model for CapD catalysis. The active site contains a catalytic residue, Threonine-352 (Thr352), which is activated by surrounding residues like Pro427, Gly428, and Gly429. nih.gov These residues also help stabilize the oxyanion hole during the reaction. nih.gov Unlike many other γ-glutamyl transpeptidases, CapD lacks a "lid loop" structure, which is thought to make its active site more accessible to its large, polymeric substrate (PDGA). researchgate.netresearchgate.net

General Mechanistic Insights into Peptide Bond Cleavage through this compound Analogues

Fluorogenic substrates, such as those containing the this compound moiety, provide a powerful window into the fundamental mechanisms of peptide bond cleavage by proteases. The peptide bond itself is relatively stable under physiological conditions due to resonance stabilization, and its hydrolysis is an energetically demanding process. wikipedia.org Enzymes catalyze this reaction by providing a specific environment that stabilizes the transition state of the reaction, typically involving a nucleophilic attack on the carbonyl carbon of the peptide bond. wikipedia.orgkhanacademy.org

The use of fluorogenic analogues allows for the continuous monitoring of this catalytic event in real-time. biorxiv.orgbiorxiv.org The basic principle involves a fluorophore and a quencher linked by a peptide sequence recognized by a specific protease. researchgate.net Upon enzymatic hydrolysis of the scissile peptide bond, the fluorophore and quencher are separated, causing a detectable increase in fluorescence emission. researchgate.net

This methodology offers several advantages for mechanistic studies:

Kinetic Analysis: It allows for the straightforward determination of key kinetic parameters such as Km (substrate affinity) and kcat (turnover rate). These parameters provide quantitative insights into how efficiently an enzyme binds and processes its substrate.

Specificity Profiling: By synthesizing libraries of peptides with varying amino acid sequences attached to the fluorophore/quencher pair, researchers can rapidly screen for the optimal cleavage sequence for a given protease. nih.gov This helps to define the primary and extended substrate specificity of the enzyme.

Continuous Assay: Unlike endpoint assays, fluorogenic assays allow the entire reaction progress to be monitored, providing more detailed information about the enzyme's behavior over time, including potential substrate or product inhibition. biorxiv.org

The design of these substrates, including the choice of fluorophore-quencher pair and the length and composition of the peptide linker, is crucial for their effectiveness. biorxiv.org The gamma-glutamyl linker in this compound can provide specific spacing and solubility properties, making it a useful component in the design of these molecular probes for a variety of enzymatic systems.

Modulation of Enzyme Catalysis by this compound Containing Constructs

Constructs containing the this compound motif or similar fluorogenic elements are not only used to measure enzyme activity but can also be adapted to modulate it, primarily through the development of enzyme inhibitors. The detailed kinetic information obtained from fluorogenic substrates is often the starting point for designing potent and specific inhibitors. nih.gov

A common strategy involves taking the peptide sequence identified as an optimal substrate and modifying the scissile peptide bond to make it non-hydrolyzable, while retaining the ability to bind tightly to the enzyme's active site. This turns a substrate into a competitive inhibitor. For example, based on the sequence of a successful fluorogenic substrate for PC1 and furin, a potent competitive inhibitor was created by incorporating a ketomethylene arginyl pseudopeptide bond. nih.govnih.gov This modified peptide effectively blocked the active sites of both enzymes, with Ki values in the low micromolar range. nih.govnih.gov

Table 3: Inhibition Constants (Ki) for a Peptide-Based Inhibitor of PC1 and Furin Inhibitor designed based on a fluorogenic substrate sequence.

| Enzyme | Ki (µM) |

|---|---|

| Human PC1 | 7.2 |

| Human Furin | 2.4 |

Furthermore, the modulation of enzyme activity can be studied by systematically altering the substrate construct itself. For instance, the addition of post-translational modifications, such as O-linked glycans, near the cleavage site of a fluorogenic peptide substrate has been shown to modulate its proteolysis by furin. acs.org In one study, chemoenzymatically synthesized glycopeptides based on the SARS-CoV-2 spike protein were used to demonstrate how specific sugar moieties could influence the rate of cleavage, providing insight into how glycosylation can regulate protein maturation. acs.org

Fluorogenic assays are also the standard for high-throughput screening (HTS) campaigns to discover novel enzyme inhibitors. bioivt.comnih.gov In these assays, a large library of chemical compounds is tested for its ability to reduce the rate of fluorescence increase generated by the enzymatic cleavage of a fluorogenic substrate, allowing for the rapid identification of potential drug candidates.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of H-gamma-Glu-4-abz-OH. These techniques provide insights into the compound's concentration, chromophoric properties, and structural integrity.

UV/Vis Spectroscopy for Concentration Determination and Chromophore Analysis

UV/Vis spectroscopy is a fundamental technique for determining the concentration of this compound in solution and for analyzing its chromophoric 4-aminobenzoic acid (4-Abz) moiety. The Beer-Lambert law provides the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Table 1: UV Absorption Maxima for 4-Aminobenzoic Acid

| Wavelength (nm) |

| 194 |

| 226 |

| 278 |

This data for 4-Aminobenzoic Acid is used as a proxy for this compound. sielc.com

In enzymatic assays where this compound is used as a substrate, its cleavage by an enzyme such as γ-glutamyltransferase releases 4-aminobenzoic acid. The increase in the concentration of the free 4-aminobenzoic acid can be monitored spectrophotometrically to determine the enzyme's activity. researchgate.net

Fluorescence Spectroscopy for Kinetic Measurements and Signal Detection

Fluorescence spectroscopy is a highly sensitive technique used for kinetic measurements and signal detection in assays involving this compound. The 4-aminobenzoic acid (Abz) group is fluorescent, making it a useful reporter group in internally quenched fluorescent peptides, which are often used as substrates for various proteolytic enzymes. mdpi.com

When this compound is used as a substrate in an enzymatic reaction, the cleavage of the gamma-glutamyl bond can lead to a change in the fluorescence signal. This change can be monitored over time to determine the initial velocity of the reaction and to calculate key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). Fluorescence-based assays are generally more sensitive than spectrophotometric assays. mdpi.com

The kinetic analysis involves measuring the rate of the enzymatic reaction at different substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters. Fluorescence spectroscopy offers the advantage of high sensitivity, allowing for the use of lower enzyme and substrate concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Verification and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification and elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the chemical structure of the compound by providing detailed information about the connectivity of atoms within the molecule.

For the 4-aminobenzoic acid moiety, the ¹H NMR spectrum in DMSO-d₆ would typically show signals for the aromatic protons and the amine protons. The aromatic protons would appear as two doublets in the aromatic region of the spectrum, and the amine protons would appear as a broad singlet. rsc.orgchemicalbook.com The ¹³C NMR spectrum would show characteristic signals for the carboxyl carbon, the aromatic carbons, and the carbon attached to the nitrogen atom. rsc.orgrsc.org

Table 2: Representative ¹H NMR Chemical Shifts for 4-Aminobenzoic Acid in DMSO-d₆

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.650 | d |

| Aromatic H | 6.573 | d |

| Amine H | 5.89 | s |

| Carboxylic H | 12.0 | s |

This data for 4-Aminobenzoic Acid is used as a proxy for this compound. chemicalbook.com

For the glutamic acid moiety, the ¹H NMR spectrum would show signals for the alpha-proton, the beta-protons, and the gamma-protons, each with characteristic chemical shifts and coupling patterns. By analyzing the complete ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques like COSY and HSQC, the full structure of this compound can be unequivocally confirmed.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a technique primarily used to analyze the secondary structure of chiral molecules, particularly proteins and peptides. It measures the differential absorption of left and right circularly polarized light. While this compound contains a chiral center in the glutamic acid residue, it is a small molecule and does not possess the repeating secondary structural elements (like α-helices or β-sheets) that are characteristic of peptides and proteins. Therefore, CD spectroscopy is not a standard or particularly informative technique for the structural analysis of this compound in the context of secondary structure determination.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for separating it from related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Product Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and separation of this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of such polar compounds.

The purity of a sample of this compound can be determined by injecting a solution of the compound into an HPLC system and analyzing the resulting chromatogram. A pure sample should ideally show a single, sharp peak at a specific retention time. The presence of other peaks indicates the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity of the sample.

The separation of isomers of aminobenzoic acid has been successfully achieved using reversed-phase HPLC, demonstrating the utility of this technique for resolving closely related compounds. sielc.com A typical HPLC method for the analysis of aminobenzoic acids and their derivatives would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). ptfarm.plekb.egnih.govresearchgate.net The detection is typically performed using a UV detector set at one of the absorption maxima of the 4-aminobenzoic acid chromophore.

Table 3: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Phosphate buffer/Methanol gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 269 nm |

These parameters are based on methods for related compounds like p-aminobenzoic acid and N-4-aminobenzoyl-L-glutamic acid. ptfarm.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique for the characterization of peptides and related compounds like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz

In a typical LC-MS workflow, the compound is first passed through an HPLC column, which separates it from impurities or other components in the mixture. The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, with a molecular weight of 266.25 g/mol , ESI would typically produce a protonated molecular ion [M+H]⁺ at an m/z of approximately 267.26. scbt.comcalpaclab.com

This technique is crucial for:

Molecular Weight Confirmation : Verifying the primary molecular weight of the synthesized or isolated compound. lcms.cz

Product Identification : In enzymatic assays where this compound is used as a substrate, LC-MS can identify and quantify the cleavage products. For instance, γ-glutamyl transpeptidase (GGT) would cleave the γ-glutamyl moiety, and the resulting products could be identified by their unique molecular weights. nih.govfrontiersin.org

Purity Assessment : LC separates the main compound from any starting materials, by-products, or degradation products, and the mass spectrometer confirms their identities.

Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed for structural elucidation. nih.gov In this technique, the parent ion (e.g., m/z 267.26) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" that can confirm the compound's structure and the linkage between the glutamic acid and 4-aminobenzoyl moieties. nih.govyoutube.com

| Analytical Goal | LC-MS Application | Expected Observation |

|---|---|---|

| Identity Confirmation | Measurement of parent ion mass | Detection of protonated molecule [M+H]⁺ at m/z ≈ 267.26 |

| Structural Elucidation | Tandem MS (MS/MS) fragmentation of the parent ion | Characteristic fragment ions confirming the peptide structure |

| Enzyme Assay Analysis | Separation and identification of reaction components | Detection of substrate disappearance and appearance of product peaks with corresponding molecular weights |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry for Peptide Characterization

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of biomolecules, including peptides. creative-proteomics.com This method involves co-crystallizing the analyte (this compound) with a matrix material on a target plate. A pulsed laser irradiates the crystals, causing the matrix to absorb the energy and promote the desorption and ionization of the analyte, typically as singly charged ions. hawaii.edu

The key advantages of MALDI-TOF for peptide characterization include:

High Sensitivity : It can detect very small amounts of sample. nih.gov

Soft Ionization : The process minimizes fragmentation, meaning the primary species observed is the intact molecular ion ([M+H]⁺). This provides a clear and accurate determination of the molecular weight. creative-proteomics.com

Speed : Data acquisition is very rapid, allowing for high-throughput analysis. nih.gov

For this compound, MALDI-TOF analysis would be used to confirm its molecular mass with high accuracy. hawaii.edu It is also valuable in contexts where this compound is used as a substrate for detecting enzyme activity. For example, after an enzymatic reaction, MALDI-TOF can quickly analyze the mixture to detect the presence of the original substrate and any products formed, making it a useful tool for screening enzyme activity or inhibition. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula, which is a definitive confirmation of its identity. unite.edu.mk

While standard mass spectrometry might measure the nominal mass of this compound as 266, HRMS can measure its exact mass. Given the molecular formula C₁₂H₁₄N₂O₅, the theoretical monoisotopic mass can be calculated with high precision. scbt.comcalpaclab.com

Carbon (¹²C): 12 * 12.000000 = 144.000000

Hydrogen (¹H): 14 * 1.007825 = 14.10955

Nitrogen (¹⁴N): 2 * 14.003074 = 28.006148

Oxygen (¹⁶O): 5 * 15.994915 = 79.974575

Theoretical Monoisotopic Mass: 266.089773 Da

An HRMS instrument would measure the mass of the [M+H]⁺ ion and the resulting value would be compared to the theoretical value (267.09760 Da). A match within a very low tolerance (typically <5 ppm) provides unambiguous confirmation of the elemental composition and, therefore, the compound's identity. unite.edu.mk This level of certainty is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₅ | Defines the elemental composition |

| Nominal Mass | 266 Da | Integer mass based on the most abundant isotopes |

| Theoretical Monoisotopic Mass | 266.089773 Da | Calculated exact mass based on the most abundant isotopes |

| HRMS Application | Experimental measurement of exact mass | Confirms elemental formula with high confidence |

Applications in Advanced Biochemical and Molecular Research Models

In Vitro Studies of Enzyme Kinetics and Inhibitor Design

The H-gamma-Glu-4-abz-OH scaffold is integral to the design of fluorogenic substrates used in the kinetic analysis of various enzymes, particularly proteases. The 4-aminobenzoyl (Abz) group serves as a fluorescent reporter, which, when paired with a suitable quencher group in a peptide sequence, allows for real-time monitoring of enzyme activity.

A prominent example is its use in studying γ-Glutamyl hydrolase (GH), a cysteine peptidase that hydrolyzes the poly-γ-glutamate chains of folate cofactors. biorxiv.org Researchers have synthesized internally quenched fluorogenic substrates, such as Abz-Glu-γ-Glu-γ-Tyr(NO₂), where the fluorescence of the Abz group is quenched by a C-terminal 3-nitrotyrosine (B3424624) residue through Fluorescence Resonance Energy Transfer (FRET). biorxiv.org The enzymatic cleavage of the isopeptide bond between the glutamate (B1630785) residues separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. biorxiv.org This continuous assay enables detailed kinetic characterization. biorxiv.org

Studies using such substrates have revealed important kinetic details. For instance, with the substrate Abz-Glu-γ-Glu-γ-Tyr(NO₂), the hydrolysis of the acyl-enzyme intermediate was identified as the rate-limiting step of the reaction catalyzed by GH. biorxiv.org Pre-steady-state "burst" kinetics have been observed, providing rate constants for both the initial rapid phase and the slower steady-state phase of the reaction. biorxiv.org

These kinetic insights are crucial for inhibitor design. By understanding the substrate specificity and catalytic mechanism of an enzyme, researchers can develop more potent and selective inhibitors. For example, designing compounds that mimic the transition state of the enzymatic reaction or that bind tightly to the active site can lead to effective enzyme inhibition. The development of substrates based on this compound provides a direct method to screen for and characterize such inhibitors.

Table 1: Kinetic Parameters for γ-Glutamyl Hydrolase (GH) Activity

| Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Abz-Glu-γ-Glu-γ-Tyr(NO₂) | Burst Rate Constant | 72 s⁻¹ | biorxiv.org |

| Abz-Glu-γ-Glu-γ-Tyr(NO₂) | Michaelis Constant (K_m) | > 2.5 µM | biorxiv.org |

Research into Peptide Self-Assembly and Supramolecular Structures

The self-assembly of peptides into ordered supramolecular structures is a fundamental process in biology and a key area of materials science. The chemical properties of this compound make it a valuable component in the rational design of self-assembling peptides (SAPs). news-medical.net The process of self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π–π stacking. news-medical.netkarolinum.cz

The glutamic acid portion of the molecule provides carboxyl and amino groups that can participate in hydrogen bonding and electrostatic interactions, which are critical for the formation of stable secondary structures like β-sheets. researchgate.net The 4-aminobenzoic acid (Abz) moiety introduces an aromatic π-system. news-medical.net This aromatic ring can engage in π–π stacking interactions with other aromatic residues, further stabilizing the self-assembled structure. karolinum.cz This interaction is a significant driving force in the hierarchical construction of peptide-based macroassemblies. news-medical.net

Furthermore, the Abz group's inherent fluorescence allows it to be used as a built-in probe to monitor the self-assembly process and characterize the resulting structures without the need for external dyes, which could perturb the assembly. news-medical.net Researchers have incorporated Abz into amphiphilic peptides to create novel biomaterials, such as hydrogels, which have applications in tissue engineering and drug delivery. news-medical.netgenecards.org The ability to fine-tune intermolecular interactions by incorporating building blocks like this compound is a powerful tool for engineering functional nanomaterials. news-medical.net

Investigation of Intermolecular Interactions in Biological Systems

The function of this compound in any biological model is dictated by the sum of its intermolecular interactions with its environment, including water, ions, and biomolecules like proteins. sigmaaldrich.com Understanding these weak, non-covalent forces is essential for interpreting its behavior. sigmaaldrich.com

The key intermolecular forces at play for this compound include:

Hydrogen Bonding: The carboxylate and amino groups of the glutamyl residue, as well as the amino and carboxyl groups of the Abz moiety, are excellent hydrogen bond donors and acceptors. These interactions are crucial for its solubility in aqueous solutions and for specific binding to enzyme active sites or other biological receptors. biorxiv.orgsigmaaldrich.com

Electrostatic Interactions: At physiological pH, the carboxyl groups are typically deprotonated (negatively charged) and the amino group is protonated (positively charged). These charges allow for strong electrostatic (ionic) interactions with oppositely charged residues on proteins or other molecules, which are among the strongest intermolecular forces.

π–π Stacking: The aromatic ring of the 4-aminobenzoic acid component allows for π–π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in proteins. news-medical.net This type of interaction is important for stabilizing protein-ligand complexes and self-assembled structures. karolinum.cz

The combination of these interactions allows this compound and peptides containing it to bind with specificity to biological targets. Its unique structure, with both polar, charged groups and a nonpolar aromatic ring, enables it to engage in multifaceted interactions within complex biological systems. nih.gov

Exploration of Specific Biochemical Pathways and Cellular Processes in Model Systems

Insights into Neurobiological Mechanisms via Modulating Neurotransmitter Activity in Research

The structural similarity of this compound to the major excitatory neurotransmitter, glutamate, makes it a compound of interest for neurobiological research. nih.govnih.gov Glutamate signaling is fundamental to brain function, and its delicate balance with the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is crucial for maintaining normal neuronal activity. nih.govresearchgate.net

Research into glutamate analogs is a long-standing strategy to probe the function of glutamate receptors and transporters and to develop new therapeutic agents. news-medical.netnih.govresearchgate.net Compounds that can interact with components of the glutamatergic system may modulate neurotransmitter activity and provide insights into neurological processes and disorders. nih.gov The γ-glutamyl portion of this compound can be recognized by enzymes and transporters involved in glutamate metabolism. For instance, γ-glutamyl transpeptidase is an enzyme that plays a role in glutathione (B108866) metabolism and can transfer γ-glutamyl moieties.

While direct studies detailing the specific modulation of neurotransmitter pathways by this compound are not extensively documented, its potential lies in its ability to act as a precursor or a tool to study enzymes that process γ-glutamyl compounds. nih.gov The 4-aminobenzoic acid (PABA) moiety itself has been noted for its potential to influence the synthesis of neurotransmitters like serotonin (B10506) and dopamine. Therefore, this compound serves as a valuable chemical scaffold for developing novel probes and modulators to investigate neurobiological mechanisms. nih.gov

Studies of Bacterial Capsule Formation and Virulence Factors

A significant application of this compound-related compounds is in the study of bacterial pathogenesis, particularly the formation of the capsule in Bacillus anthracis, the causative agent of anthrax. The B. anthracis capsule is made of poly-γ-D-glutamic acid (PDGA) and is a critical virulence factor, protecting the bacterium from the host's immune system. researchgate.netresearchgate.net

The enzyme CapD is essential for anchoring the PDGA capsule to the peptidoglycan of the bacterial cell wall. researchgate.netresearchgate.net CapD is a γ-glutamyl transpeptidase that cleaves the PDGA polymer and catalyzes the formation of an amide bond between the capsule and the cell wall. researchgate.net To study this crucial process, researchers have employed fluorogenic substrates incorporating the Abz fluorophore. A commonly used substrate is a γ-D-glutamate polymer with an N-terminal Abz group and a C-terminal quencher, such as Abz-[γ-D-Glu]n-Dnp. researchgate.net

When this substrate is incubated with CapD, the enzyme cleaves the polymer, separating the Abz fluorophore from the Dnp quencher and causing a detectable increase in fluorescence. researchgate.net This assay has been instrumental in:

Confirming the transpeptidation activity of purified CapD in vitro. researchgate.net

Elucidating the mechanism of capsule anchoring, showing that CapD forms a covalent acyl-enzyme intermediate with the cleaved substrate. researchgate.net

Demonstrating that this intermediate can be resolved by the amino group of m-diaminopimelic acid (m-DAP) in the cell wall, forming the anchor point. researchgate.net

Screening for and characterizing inhibitors of CapD, which represent potential anti-infective therapeutics against anthrax. researchgate.net

Table 2: Application of Abz-labeled γ-Glutamyl Peptides in B. anthracis Research

| Research Focus | Model Substrate | Key Finding | Reference |

|---|---|---|---|

| Elucidating CapD Mechanism | Abz-[γ-D-Glu]₅-Dpn | Confirmed that CapD cleaves the γ-d-glutamate pentamer, indicating substrate processing. | researchgate.net |

| Capsule Anchoring Reaction | Abz-γ-D-Glu₁₀-Dnp | Showed CapD catalyzes amide bond formation between the γ-D-glutamyl peptide and the cell wall peptide L-Ala-D-iGlu-m-DAP. | researchgate.net |

| Identifying Reaction Products | Abz-γ-D-Glu₁₀-Dnp | Mass spectrometry identified products where Abz-PDGA fragments were covalently linked to the cell wall peptide. | researchgate.net |

Future Directions and Emerging Research Paradigms

Development of Next-Generation H-gamma-Glu-4-abz-OH-Based Probes and Biosensors for Research

The core structure of this compound makes it an ideal scaffold for the development of sophisticated fluorescent probes and biosensors. The 4-abz component is a well-established fluorescent probe. acs.org The development of "off-on" fluorescent probes is a particularly promising avenue. In these systems, the fluorescence of the 4-abz group is initially quenched. Upon enzymatic cleavage of the gamma-glutamyl bond by an enzyme like GGH, the quenching is relieved, leading to a significant increase in fluorescence intensity. acs.org This principle allows for the real-time, continuous monitoring of enzyme activity.

Next-generation probes based on this scaffold could incorporate advanced features to enhance their utility. One such advancement is the use of Förster Resonance Energy Transfer (FRET). A FRET-based sensor could be designed by coupling this compound to another fluorophore, creating a donor-acceptor pair. Enzymatic cleavage would separate the pair, altering the FRET signal and providing a ratiometric output that is often more robust and less susceptible to environmental fluctuations than simple intensity-based measurements. plos.org

Furthermore, the development of probes with improved photophysical properties, such as increased quantum yield, photostability, and excitation/emission wavelengths in the near-infrared (NIR) spectrum, would be highly beneficial for in vivo imaging applications, as NIR light can penetrate tissues more deeply with less autofluorescence. rsc.orgmdpi.com By modifying the 4-abz moiety or linking it to other dyes, researchers can fine-tune these properties. These advanced biosensors will be instrumental in studying the spatial and temporal dynamics of GGH activity in living cells and organisms, providing critical insights into its physiological and pathological roles. rsc.org

Integration into High-Throughput Screening Platforms for Enzyme Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for their effects on a biological target. This compound and its derivatives are exceptionally well-suited for use as substrates in HTS assays aimed at identifying modulators of gamma-glutamyl hydrolase (GGH) and other related enzymes. researchgate.net

The enzymatic cleavage of an this compound-based substrate results in a fluorescent signal that can be easily and rapidly quantified using plate readers common in HTS laboratories. researchgate.net This provides a direct measure of enzyme activity. In a typical HTS setup, the enzyme (e.g., recombinant human GGH) and the fluorogenic substrate are incubated with a library of test compounds. assaygenie.com Compounds that inhibit the enzyme will prevent the cleavage of the substrate, resulting in a low fluorescence signal, while compounds that have no effect will allow for the generation of a strong signal. Conversely, the platform could also be used to screen for enzyme activators.

The robustness and sensitivity of assays using these fluorogenic substrates make them ideal for miniaturization into 384- or 1536-well plate formats, significantly increasing throughput and reducing reagent costs. researchgate.net The availability of reliable and sensitive assays is critical for identifying novel inhibitors of GGH, which is a target of interest in cancer therapy due to its role in the metabolism of antifolate drugs. nih.gov By facilitating the discovery of potent and selective GGH modulators, this compound-based screening platforms can accelerate the development of new therapeutic agents.

Advanced Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

To complement experimental approaches, advanced computational methods are being increasingly employed to understand the molecular interactions between substrates and enzymes at an atomic level. Molecular dynamics (MD) simulations, in particular, offer a powerful tool to investigate the dynamic process of this compound binding to and being processed by enzymes like GGH. biorxiv.org

MD simulations can model the real-time motion of the substrate and the enzyme, providing insights into the conformational changes that occur during the binding process. nih.gov These simulations can help to identify the key amino acid residues in the enzyme's active site that are critical for substrate recognition and catalysis. biorxiv.org For example, simulations can reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the substrate within the binding pocket. polimi.it

Furthermore, more advanced techniques like quantum mechanical/molecular mechanical (QM/MM) calculations can be used to model the enzymatic reaction itself, providing a detailed understanding of the catalytic mechanism and the transition states involved. acs.org By simulating the interaction of this compound with GGH, researchers can gain a deeper understanding of its substrate specificity and the factors that govern the rate of hydrolysis. This knowledge is invaluable for the rational design of more efficient and specific probes, as well as for the development of potent and selective inhibitors. The insights from these computational studies can guide the modification of the this compound structure to optimize its properties for various applications. nrfhh.com

Potential for Exploring Novel Enzymatic Activities and Biological Functions in Emerging Model Systems

While this compound is a known substrate for GGH, its utility extends to the exploration of other enzymes with potential gamma-glutamyl processing activity and the investigation of their biological roles in diverse model systems. The family of gamma-glutamyl-modifying enzymes is broad, and there may be uncharacterized enzymes with similar specificities. mdpi.com

The use of this compound-based probes in emerging model organisms, such as zebrafish or organoids, could reveal novel biological contexts where gamma-glutamyl metabolism is important. These systems offer the advantage of in vivo imaging and genetic manipulation, allowing for the functional characterization of newly identified enzymes. For instance, a screen using an this compound-based probe in a zebrafish model of a particular disease could identify changes in enzymatic activity associated with the disease state, pointing to a new therapeutic target.

Moreover, the study of gamma-glutamyl peptides is an expanding field, with these molecules being recognized for their roles beyond simple metabolic intermediates. mdpi.com They can act as signaling molecules and modulators of cellular processes. By providing a tool to specifically track the activity of enzymes that process these peptides, this compound can help to elucidate these novel biological functions. The development of probes that can be used in complex biological environments, such as different cellular compartments or even across different species, will be crucial for uncovering the full spectrum of gamma-glutamyl biology. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing H-γ-Glu-4-abz-OH, and how can purity be validated?

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing H-γ-Glu-4-abz-OH?

- Methodological Answer : Use a combination of NMR (1H, 13C, and 2D-COSY for backbone connectivity), FTIR (amide bond confirmation), and circular dichroism (CD) for secondary structure analysis. For quantification, pair HPLC with a calibrated standard curve. Discrepancies in spectral data should prompt re-synthesis or cross-validation using alternative techniques (e.g., X-ray crystallography if crystalline) .

Q. What in vitro assays are suitable for preliminary evaluation of H-γ-Glu-4-abz-OH’s bioactivity?

- Methodological Answer : Enzymatic inhibition assays (e.g., fluorometric or colorimetric substrates) with positive/negative controls are ideal. Use Michaelis-Menten kinetics to calculate IC50 values. Include buffer controls (e.g., Tris-HCl at pH 7.4) and temperature stability tests (4–37°C) to assess compound robustness .

Advanced Research Questions

Q. How should a study be designed to evaluate H-γ-Glu-4-abz-OH’s enzymatic stability under physiological conditions?

Q. How can contradictory data between computational predictions and experimental results for H-γ-Glu-4-abz-OH’s binding affinity be resolved?

- Methodological Answer : Re-evaluate computational parameters (e.g., force fields in molecular docking) and validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform error analysis on both datasets to identify outliers. Cross-reference with analogous compounds in literature to contextualize discrepancies .

Q. What strategies optimize reaction yields during large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer : Employ design of experiments (DoE) to optimize catalysts (e.g., HATU vs. PyBOP), solvent systems (DMF vs. DMSO), and coupling times. Monitor reaction progress via inline FTIR or Raman spectroscopy. For stereochemical control, use chiral HPLC and compare elution profiles with enantiomeric standards .

Q. How can researchers address low reproducibility in bioactivity assays across independent labs?

- Methodological Answer : Standardize protocols using reference materials (e.g., NIST-certified reagents) and inter-lab calibration. Publish detailed supplemental methods, including raw data and instrument settings. Conduct a meta-analysis of existing studies to identify confounding variables (e.g., cell passage number, serum batch) .

Guidelines for Data Presentation and Reproducibility

- Experimental Details : Report catalyst ratios, solvent purity, and incubation times. For bioassays, specify cell lines, passage numbers, and assay plates (e.g., Corning #3651) .

- Data Sharing : Deposit raw spectra, chromatograms, and kinetic datasets in repositories like Zenodo or Figshare with CC-BY licenses. Include metadata templates for instrument parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.